Methyl 3-amino-2-cyano-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a cyano group, and a trimethoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates, which leads to the formation of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates . This intermediate can then undergo further cyclization and functionalization to yield the desired thienopyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its potential biological activities, it is investigated as a lead compound for the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives and related heterocyclic compounds. Examples include:
Uniqueness
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its thienopyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H21N3O5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 3-amino-2-cyano-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O5S/c1-9-14(20(24)28-5)15(16-17(22)13(8-21)29-19(16)23-9)10-6-11(25-2)18(27-4)12(7-10)26-3/h6-7,15,23H,22H2,1-5H3 |
InChI Key |
VNUDVWLDSCKNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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